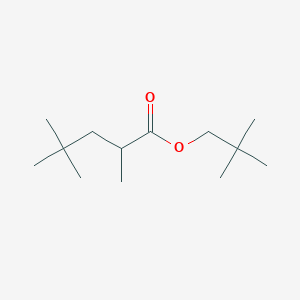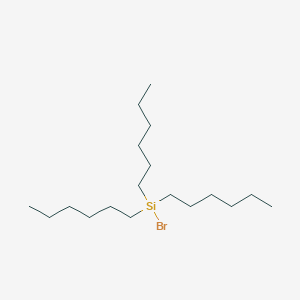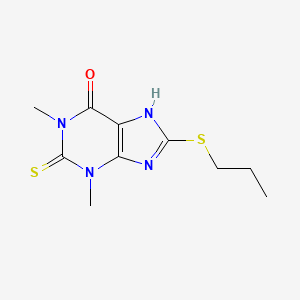![molecular formula C18H22O2 B14738276 3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol CAS No. 5411-96-1](/img/structure/B14738276.png)
3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl core, and two propyl groups are attached to the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol can be achieved through several methods. One common approach involves the alkylation of biphenyl with propyl groups followed by hydroxylation. The alkylation can be performed using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts can be used to facilitate the alkylation and hydroxylation reactions. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Biphenyl alcohols.
Substitution: Various alkyl or aryl-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-5,5’-dipropyl-2,2’-biphenyldiol: Similar structure with methoxy groups instead of hydroxyl groups.
4,4’-Dipropyl-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3,3’-Dipropyl[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties. The hydroxyl groups enhance its reactivity and potential biological activity, while the propyl groups contribute to its lipophilicity and stability.
Propiedades
Número CAS |
5411-96-1 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-propylphenyl)-2-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
Clave InChI |
YHIIFBVZETZYOD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


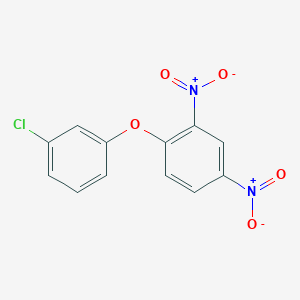

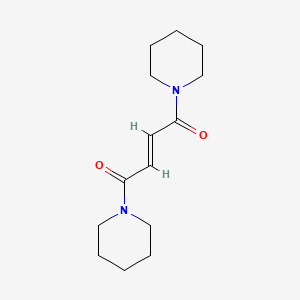
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)

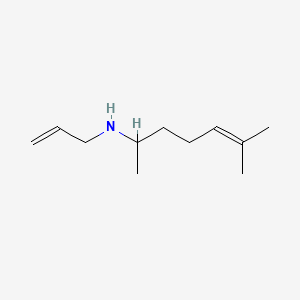


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
